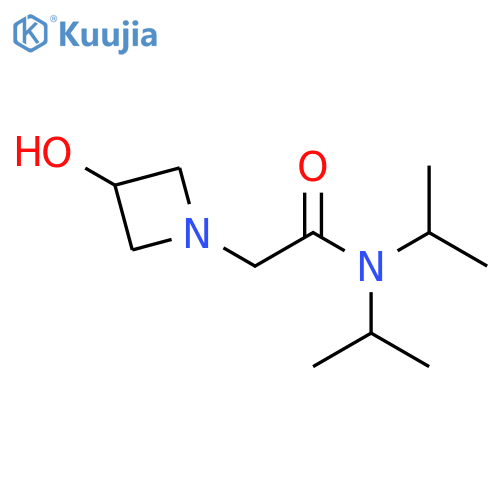Cas no 1339188-29-2 (2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide)

1339188-29-2 structure
商品名:2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
CAS番号:1339188-29-2
MF:C11H22N2O2
メガワット:214.304583072662
CID:5573337
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 1-Azetidineacetamide, 3-hydroxy-N,N-bis(1-methylethyl)-
- 2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide
- 2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
-
- インチ: 1S/C11H22N2O2/c1-8(2)13(9(3)4)11(15)7-12-5-10(14)6-12/h8-10,14H,5-7H2,1-4H3
- InChIKey: AOOACPBOSJCYGV-UHFFFAOYSA-N
- ほほえんだ: N1(CC(N(C(C)C)C(C)C)=O)CC(O)C1
じっけんとくせい
- 密度みつど: 1.067±0.06 g/cm3(Predicted)
- ふってん: 322.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.22±0.20(Predicted)
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H171946-100mg |
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide |
1339188-29-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
| Life Chemicals | F1908-2449-2.5g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-2449-1g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-2449-10g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
| TRC | H171946-1g |
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide |
1339188-29-2 | 1g |
$ 680.00 | 2022-06-04 | ||
| Life Chemicals | F1908-2449-0.25g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-2449-0.5g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-2449-5g |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide |
1339188-29-2 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| TRC | H171946-500mg |
2-(3-hydroxyazetidin-1-yl)-n,n-bis(propan-2-yl)acetamide |
1339188-29-2 | 500mg |
$ 435.00 | 2022-06-04 |
2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
1339188-29-2 (2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
